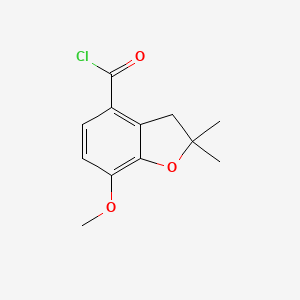![molecular formula C20H34N2O6 B8384141 L-Proline, 1-[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxo-8-nonen-1-yl]-4-hydroxy-, methyl ester, (4R)-](/img/structure/B8384141.png)
L-Proline, 1-[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxo-8-nonen-1-yl]-4-hydroxy-, methyl ester, (4R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2(S)-tert-Butoxycarbonylamino-non-8-enoyl)-4®-hydroxy-pyrrolidine-2(S)-carboxylic acid methyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butoxycarbonylamino group, a non-8-enoyl chain, a hydroxy-pyrrolidine ring, and a carboxylic acid methyl ester group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2(S)-tert-Butoxycarbonylamino-non-8-enoyl)-4®-hydroxy-pyrrolidine-2(S)-carboxylic acid methyl ester typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. One common synthetic route involves the following steps:
- Protection of the amino group with a tert-butoxycarbonyl (Boc) group.
- Formation of the non-8-enoyl chain through a series of reactions, such as alkylation and oxidation.
- Cyclization to form the pyrrolidine ring.
- Introduction of the hydroxy group at the desired position.
- Esterification to form the carboxylic acid methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and choice of solvents, is crucial to ensure high yield and purity. Catalysts and automated processes may also be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2(S)-tert-Butoxycarbonylamino-non-8-enoyl)-4®-hydroxy-pyrrolidine-2(S)-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The non-8-enoyl chain can be reduced to form a saturated chain.
Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as trifluoroacetic acid (TFA) for deprotection of the Boc group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated chains.
Substitution: Formation of deprotected or functionalized derivatives.
Applications De Recherche Scientifique
1-(2(S)-tert-Butoxycarbonylamino-non-8-enoyl)-4®-hydroxy-pyrrolidine-2(S)-carboxylic acid methyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a building block for pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(2(S)-tert-Butoxycarbonylamino-non-8-enoyl)-4®-hydroxy-pyrrolidine-2(S)-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2(S)-tert-Butoxycarbonylamino-non-8-enoyl)-4®-hydroxy-pyrrolidine-2(S)-carboxylic acid ethyl ester: Similar structure with an ethyl ester group instead of a methyl ester group.
1-(2(S)-tert-Butoxycarbonylamino-non-8-enoyl)-4®-hydroxy-pyrrolidine-2(S)-carboxylic acid propyl ester: Similar structure with a propyl ester group instead of a methyl ester group.
Uniqueness
1-(2(S)-tert-Butoxycarbonylamino-non-8-enoyl)-4®-hydroxy-pyrrolidine-2(S)-carboxylic acid methyl ester is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C20H34N2O6 |
|---|---|
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
methyl (2S,4R)-4-hydroxy-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]non-8-enoyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C20H34N2O6/c1-6-7-8-9-10-11-15(21-19(26)28-20(2,3)4)17(24)22-13-14(23)12-16(22)18(25)27-5/h6,14-16,23H,1,7-13H2,2-5H3,(H,21,26)/t14-,15+,16+/m1/s1 |
Clé InChI |
RFBGCLJPWWZJFY-PMPSAXMXSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](CCCCCC=C)C(=O)N1C[C@@H](C[C@H]1C(=O)OC)O |
SMILES canonique |
CC(C)(C)OC(=O)NC(CCCCCC=C)C(=O)N1CC(CC1C(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-1-[(S)-2-Amino-1-Oxopropyl]-2,3-Dihydro-1H-Indole-2-Carboxylic Acid](/img/structure/B8384065.png)

![1-(1-methylethyl)-N-[(6-methyl-2-oxo-4-propyl-1,2-dihydro-3-pyridinyl)methyl]-6-[6-(1-piperazinyl)-3-pyridinyl]-1H-indazole-4-carboxamide](/img/structure/B8384091.png)

![3-{N-[(ethoxycarbonyl)methyl]-N-methylamino}propylamine](/img/structure/B8384114.png)

![6-[(4-fluorophenyl)sulfanylmethyl]-1H-pyrimidine-2,4-dione](/img/structure/B8384121.png)





![Ethyl 2-[3-fluoro-4-(metylsulfonylamino)phenyl]propionate](/img/structure/B8384144.png)

